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Introduction

Bomedemstat dihydrochloride (formerly IMG-7289) is an investigational, orally bioavailable
small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1]
LSD1 is a critical epigenetic regulator involved in the self-renewal of malignant myeloid cells
and a key player in the differentiation of hematopoietic progenitors.[1] This technical guide
provides a comprehensive overview of the mechanism of action of bomedemstat, its effects on
hematopoietic stem cells (HSCs), and a summary of key clinical findings, with a focus on its
therapeutic potential in myeloproliferative neoplasms (MPNS).

Core Mechanism of Action: LSD1 Inhibition

LSD1, an enzyme that demethylates histone H3 on lysines 4 and 9 (H3K4 and H3K?9), plays a
pivotal role in regulating gene transcription. In hematopoiesis, LSD1 is essential for the self-
renewal of malignant myeloid cells and influences the differentiation pathways of myeloid
progenitors.[1] Bomedemstat's irreversible inhibition of LSD1 leads to a cascade of
downstream effects, most notably promoting the maturation of megakaryocytes, the precursor
cells to platelets.[1][2][3] By blocking LSD1, bomedemstat facilitates the expression of genes
that drive megakaryocyte differentiation, a process often dysregulated in MPNs.[1]

The LSD1-GFI1B Signaling Axis in Hematopoiesis
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A critical regulatory network in the differentiation of HSCs into mature megakaryocytes involves
the LSD1-GFI1B signaling axis.[1] Growth Factor Independence 1B (GFI1B) is a transcriptional
repressor crucial for normal megakaryopoiesis and erythropoiesis.[1] GFI1B recruits LSD1 to
specific gene promoters, forming a complex that represses genes that would otherwise direct
progenitor cells toward other myeloid lineages.[1] This targeted gene repression is fundamental
for committing hematopoietic progenitors to the megakaryocytic fate.[1] Bomedemstat disrupts
this repressive function of the GFI1B-LSD1 complex, leading to the expression of genes that
promote megakaryocyte maturation and platelet production.[1]
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Bomedemstat's disruption of the LSD1-GFI1B repressive complex.

Clinical Development and Efficacy in
Myeloproliferative Neoplasms

Bomedemstat has undergone clinical investigation for the treatment of MPNs, primarily
essential thrombocythemia (ET) and myelofibrosis (MF), which are disorders originating from
hematopoietic stem cells.

Essential Thrombocythemia (ET)

A Phase 2b clinical trial (NCT04254978) evaluated the safety and efficacy of bomedemstat in
patients with ET who were resistant to or intolerant of at least one standard treatment.[4]
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Quantitative Data Summary from the NCT04254978 Trial
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Citation

Baseline Post-Treatment
Parameter .

(Mean/Median) Results
Patient Demographics  N=73 [4]
Age (Median) 68 years -

[5]

Hematologic

Parameters

Platelet Count

825 x 10°/L (mean)

95% (61/64) of
patients treated for
=224 weeks had
platelet counts
reduced to <400 x
10°/L. Median time to
response was 10

weeks.

[4]115]

White Blood Cell
(WBC) Count

8.9 x 10°/L (mean)

Of patients with
baseline WBC >10 x
10°/L (19%), 100%
treated for 224 weeks
had their WBC count
reduced to <10 x
10°/L.

[4]1(5]

Hemoglobin (Hb)

13.1 g/dL (mean)

Mean Hb remained

stable.

[4]1[5]

Symptom Burden

MPN-SAF Total
Symptom Score (TSS)

Median TSS at

baseline was 15.

In patients with
baseline TSS >20,
78% experienced an
improvement at Week
24, with 52%
improving by =10

points.

[4]115]
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Fatigue (Median
4.0
Score)

Improved to 3.0 by

[4]
Week 24.

Molecular Response

Mutant Allele
Frequency (VAF)

67% of patients had a
decrease in allele [6]

load.

Homozygous Mutant
Cells

The proportion of
homozygous cells )
dropped by a mean of

66%.

Myelofibrosis (MF)

A Phase 1/2 clinical trial (NCT03136185) assessed bomedemstat in patients with advanced

myelofibrosis.[1]

Quantitative Data Summary from the NCT03136185 Trial
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Post-Treatment

Parameter Baseline (Median) Results (at 24 Citation
weeks)

Patient Demographics  N=89 [1]

Age 68 years -

Efficacy Endpoints
64% of evaluable
patients (n=50)
experienced a

Spleen Volume decrease in SVR.

] 1354 cm?

Reduction (SVR) 28% had a decrease
of at least 20%, and
6% had a decrease of
at least 35%.
55% of all patients
(n=51) had a

Total Symptom Score )

25 decrease in TSS. 22%

(TSS)

had a decrease of
50% or higher.

Hemoglobin (in
transfusion-

independent patients)

90% (n=41) had
stable or improved
hemoglobin levels.
44% had an increase
of at least 1.0 g/dL.

Bone Marrow Fibrosis

85% of patients had
improved or stable
bone marrow fibrosis

Scores.

Experimental Protocols
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NCT04254978: Bomedemstat in Essential
Thrombocythemia

o Study Design: A global, open-label, Phase 2b study of bomedemstat administered once daily

for at least 24 weeks.[4]

o Key Inclusion Criteria: Patients with a diagnosis of ET requiring cytoreduction who were
resistant to or intolerant of at least one standard treatment, with a platelet count >450x10°%/L
and hemoglobin =10 g/dL.[5][7]

e Dosing: The starting dose was 0.6 mg/kg/day, titrated to maintain a platelet count of 200-
400x10°/L.[5]

» Primary Endpoint: Reduction of platelet count to <400 x 10°/L in the absence of new
thromboembolic events.[4]

o Exploratory Endpoints: Changes in mutant allele frequencies (VAF) assessed by deep
sequencing of 261 genes, and changes in symptom burden.[4][5]

NCT03136185: Bomedemstat in Myelofibrosis

o Study Design: A Phase 1/2 open-label study to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of once-daily oral bomedemstat.[8]

o Key Inclusion Criteria: Patients with intermediate-2 or high-risk primary or secondary
myelofibrosis who were intolerant, refractory, or resistant to approved therapy, with a platelet
count =100 x 10°/L.[9]

e Dosing: The starting dose in the Phase 2b portion was 0.6 mg/kg/day, titrated to a target
platelet count of 50-75x10°/L.[1][9]

o Key Objectives: Safety, reduction in spleen volume, and improvement in total symptom
scores.[9]

o Assessments: Serial bone marrow biopsies and imaging studies were centrally reviewed.[9]
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A generalized workflow for the Bomedemstat clinical trials.

Conclusion

Bomedemstat dihydrochloride represents a novel therapeutic approach for myeloproliferative
neoplasms through its targeted inhibition of LSD1. By modulating the epigenetic landscape of
hematopoietic stem and progenitor cells, bomedemstat promotes the differentiation of
megakaryocytes, leading to a reduction in platelet counts in patients with essential
thrombocythemia. Furthermore, clinical data in myelofibrosis suggests broader effects on
hematopoiesis, including improvements in anemia, spleen size, and symptom burden. The
evidence to date indicates that bomedemstat has the potential to be a disease-modifying agent
in these challenging hematologic malignancies. Ongoing and future studies will further
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elucidate its long-term safety and efficacy and its precise role in the treatment paradigm for
MPNs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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